3'-Fluoro-4'-methoxyacetophenone

Catalog No.
S704904
CAS No.
455-91-4
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fluoro-4'-methoxyacetophenone

CAS Number

455-91-4

Product Name

3'-Fluoro-4'-methoxyacetophenone

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)ethanone

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3

InChI Key

LQASUDVYVOFKNK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OC)F

Synonyms

1-(3-Fluoro-4-methoxyphenyl)ethanone;

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)F

3'-Fluoro-4'-methoxyacetophenone is an organic compound characterized by its fluorinated aromatic structure. It has the molecular formula C9H9FO2C_9H_9FO_2 and a molecular weight of approximately 168.17 g/mol. The compound features a methoxy group (-OCH₃) and a fluorine atom attached to a phenyl ring, making it a valuable building block in organic synthesis and pharmaceuticals . It is also known by its IUPAC name, 1-(3-fluoro-4-methoxyphenyl)ethan-1-one, and is identified by the CAS number 455-91-4 .

3'-Fluoro-4'-methoxyacetophenone itself does not possess a well-defined mechanism of action in biological systems. Its significance lies in its ability to serve as a precursor for the synthesis of biologically active molecules like chalcones []. The specific mechanism of action of these derived compounds depends on their individual structures and targets.

While detailed safety data is limited, some general precautions are recommended due to the presence of functional groups:

  • Potential irritant: The compound may irritate skin and eyes upon contact [].
  • Flammable: Organic solvents used with this compound might be flammable; proper handling procedures are crucial [].
Typical of aromatic compounds. One notable reaction is the Friedel-Crafts acylation, where it can be synthesized from o-fluoroanisole and acetic anhydride. This reaction allows for the introduction of the acetophenone moiety while preserving the integrity of the aromatic system . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl group.

The primary method for synthesizing 3'-Fluoro-4'-methoxyacetophenone is through the Friedel-Crafts acylation reaction. The process involves:

  • Reactants: o-Fluoroanisole and acetic anhydride.
  • Catalyst: A Lewis acid catalyst such as aluminum chloride may be used to facilitate the reaction.
  • Procedure: The reactants are mixed under controlled conditions, typically involving heating, to promote acylation at the aromatic ring.
  • Purification: The product is then purified using techniques such as recrystallization or chromatography.

This method not only yields 3'-Fluoro-4'-methoxyacetophenone effectively but also allows for modifications that can lead to derivatives with varied biological activities .

3'-Fluoro-4'-methoxyacetophenone serves multiple purposes in various fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of bioactive compounds, including chalcones and other derivatives with potential therapeutic effects .
  • Agricultural Chemicals: The compound may find applications in developing agrochemicals due to its structural properties that can enhance efficacy and selectivity.
  • Imaging Systems: Fluorinated compounds like this one are explored for use in imaging technologies due to their unique spectral properties .

Several compounds share structural similarities with 3'-Fluoro-4'-methoxyacetophenone, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Aspects
4-MethoxyacetophenoneMethoxy group on para positionLacks fluorine; used as a standard in many synthesis reactions
3-FluoroacetophenoneFluorine at meta positionLess sterically hindered than 3'-Fluoro-4'-methoxyacetophenone
2-Fluoro-4-methoxyacetophenoneFluorine at ortho positionDifferent reactivity profile due to ortho substitution
4-FluorobenzaldehydeAldehyde functional groupReactivity focused on carbonyl chemistry

3'-Fluoro-4'-methoxyacetophenone stands out due to its combination of both methoxy and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

The integration of fluorine into organic compounds has revolutionized pharmaceutical and materials science since the 19th century. Early breakthroughs in organofluorine chemistry, such as Alexander Borodin’s 1862 halogen-exchange reactions, laid the groundwork for modern fluorination techniques. Fluorinated acetophenones emerged as critical intermediates in the mid-20th century, coinciding with the development of Freon refrigerants and fluoropolymers like polytetrafluoroethylene (PTFE). The unique electronic effects of fluorine—enhancing metabolic stability and bioavailability—propelled 3'-fluoro-4'-methoxyacetophenone into prominence as a versatile building block for drug discovery.

Significance in Organic and Medicinal Chemistry

3'-Fluoro-4'-methoxyacetophenone (CAS 455-91-4) exemplifies the strategic value of fluorinated aromatics. Its methoxy group directs electrophilic substitution, while the fluorine atom modulates electronic properties and lipophilicity. These features enable its use in synthesizing chalcones, Mannich bases, and heterocycles with demonstrated anticancer, anti-inflammatory, and antimicrobial activities. The compound’s role in Juliá–Colonna epoxidation further underscores its utility in asymmetric synthesis.

Evolution of Research Interest

Initial studies focused on classical Friedel-Crafts acylations, but recent advances emphasize atom-economical fluorination. For instance, hypervalent iodine reagents enable α-fluorination under mild conditions, while visible light catalysis offers sustainable C–H activation. The growing demand for fluorinated APIs has driven industrial production, with suppliers like Thermo Scientific and Apollo Scientific offering gram-to-kilogram quantities.

For 3'-Fluoro-4'-methoxyacetophenone

Synthetic MethodStarting MaterialsCatalyst/ConditionsTypical Yield (%)Reaction TimeAdvantagesLimitations
Friedel-Crafts Acylation (Classical)o-Fluoroanisole + Acetyl chloride/Acetic anhydrideAlCl₃ (stoichiometric), 50-80°C70-902-4 hoursWell-established, reliableCorrosive AlCl₃, waste generation
Microwave-Assisted Synthesiso-Fluoroanisole + Acylating agentLewis acid, MW irradiation, 5-20 min80-955-20 minutesRapid heating, reduced timeSpecialized equipment required
Flow Chemistry Approacho-Fluoroanisole + Acetyl chlorideContinuous flow reactor, controlled temperature85-98Minutes (continuous)Continuous production, safetyInitial setup cost, complexity
Catalytic Metal-Based MethodsVarious precursors + Metal catalystPd/Ni catalysts, mild conditions60-851-12 hoursMild conditions, selectivityExpensive catalysts, limited scope
Green Chemistry MethodsSolvent-free conditions + Base catalysisNaOH/K₂CO₃, solvent-free, grinding70-8510-30 minutesEnvironmental friendly, no solventLimited substrate scope
Zeolite-Catalyzed Synthesiso-Fluoroanisole + Zeolite catalystH-ZSM-5, H-Nu-2, moderate temperature65-801-3 hoursReusable catalyst, shape selectivityModerate activity, pore limitations
Solid Acid Catalysiso-Fluoroanisole + Solid acid catalystSulfonated carbon/silica, 60-250°C75-902-6 hoursRecyclable, reduced wasteLong reaction times, high temperature

Table 2: Reaction Conditions Optimization

ParameterClassical FCMicrowaveFlow ChemistryGreen Methods
Temperature (°C)50-80120-15080-12020-100
Catalyst Loading (mol%)100-120 (AlCl₃)10-205-155-20 (base)
Reaction Time (hours)2-40.08-0.33Continuous (min)0.17-0.5
SolventExcess benzene/DCMSolvent-free/minimalMinimal/noneNone
Yield (%)70-9080-9585-9870-85
Selectivity (%)85-9290-9592-9780-90

Table 3: Scale-up Considerations for Industrial Production

Scale-up FactorLaboratory ScalePilot ScaleIndustrial ScaleCritical Parameters
Heat TransferEfficient cooling, small volumesHeat removal capacity criticalHeat exchanger design crucialOverall heat transfer coefficient
Mass TransferGood mixing, high surface areaMixing patterns changeScale-dependent mass transferInterfacial area, residence time
Mixing EfficiencyMagnetic stirring sufficientMechanical agitation neededAdvanced mixing systemsReynolds number, power input
Safety ConsiderationsFume hood adequateVapor containment systemsComprehensive safety systemsVapor pressure, toxicity
Economic FactorsMaterial cost dominantProcess optimization importantCapital investment significantRaw material costs, energy
Environmental ImpactMinimal waste generationWaste treatment requiredEnvironmental compliance mandatoryWaste minimization, recycling

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-91-4

Wikipedia

3'-fluoro-4'-methoxyacetophenone

Dates

Modify: 2023-08-15

Explore Compound Types